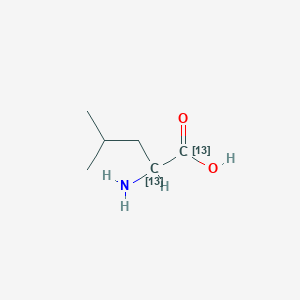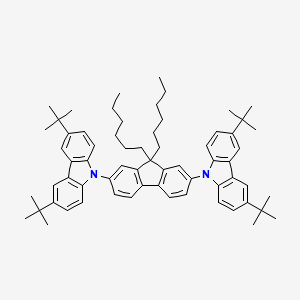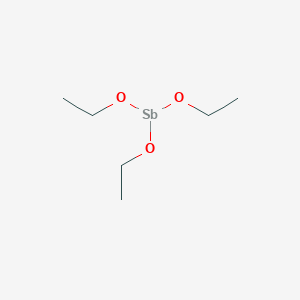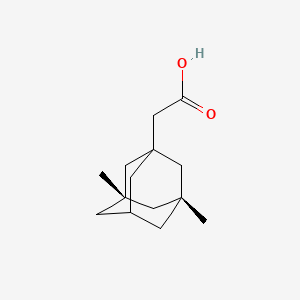
Mts-emca
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide is a chemical compound known for its applications in scientific research. It is often used in studies involving fluorescence due to its unique properties. The compound has the molecular formula C15H17NO6S2 and a molecular weight of 371.43 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxycoumarin and 2-bromoethyl methanesulfonate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The 7-methoxycoumarin is coupled with 2-bromoethyl methanesulfonate to form the intermediate product.
Final Product Formation: The intermediate is then reacted with acetamide under controlled conditions to yield N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide.
Industrial Production Methods
In an industrial setting, the production of N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of protein interactions and cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of new materials and sensors.
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. It can bind to thiol groups in proteins, leading to changes in fluorescence that can be measured. This binding is facilitated by the methanesulfonyl group, which acts as a reactive site for thiol groups. The fluorescence changes provide insights into molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-Methanethiosulfonylethyl]-7-hydroxycoumarin-4-acetamide
- N-[2-Methanethiosulfonylethyl]-7-ethoxycoumarin-4-acetamide
- N-[2-Methanethiosulfonylethyl]-7-methylcoumarin-4-acetamide
Uniqueness
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide is unique due to its methoxy group at the 7-position, which enhances its fluorescent properties compared to similar compounds. This makes it particularly useful in applications requiring high sensitivity and specificity .
Eigenschaften
Molekularformel |
C15H17NO6S2 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methylsulfonylsulfanylethyl)acetamide |
InChI |
InChI=1S/C15H17NO6S2/c1-21-11-3-4-12-10(8-15(18)22-13(12)9-11)7-14(17)16-5-6-23-24(2,19)20/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
BOKNGTDPEVTTTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCSS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



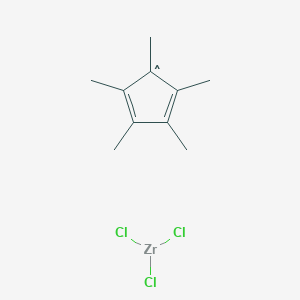

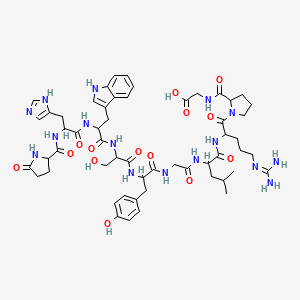
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)


